REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][C:7](C(NCCBr)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:16][N:17]1[C:22]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)=[CH:21][C:20](=[O:29])[N:19]([CH3:30])[C:18]1=[O:31].C(N(CC)CC)C>C(O)(C)C>[CH3:16][N:17]1[C:22]([N:23]2[CH2:28][CH2:27][N:26]([C:7]3[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:15][CH:14]=3)[CH2:25][CH2:24]2)=[CH:21][C:20](=[O:29])[N:19]([CH3:30])[C:18]1=[O:31].[CH3:16][N:17]1[C:22]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)=[CH:21][C:20](=[O:29])[N:19]([CH3:30])[C:18]1=[O:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C=C1N1CCNCC1)=O)C)=O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NCCBr)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C=C1N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C=C1N1CCNCC1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |